Cas no 7299-55-0 (pent-3-yn-2-one)

pent-3-yn-2-one structure
pent-3-yn-2-one structure
Product Name:pent-3-yn-2-one
CAS No:7299-55-0
MF:C5H6O
MW:82.1005415916443
MDL:MFCD19300617
CID:862541
PubChem ID:138979
Update Time:2025-04-19

pent-3-yn-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-pentyn-4-one
    • pent-3-yn-2-one
    • 3-Pentyn-2-one
    • 3-pentyne-2-one
    • methyl 2-butynoate
    • Pent-3-in-2-on
    • pent-3-yne-2-one
    • WLN: 1V1UU2
    • CS-0245459
    • NSC 138598
    • UNII-UT5DN9J4L9
    • SY262884
    • AC8567
    • EN300-305388
    • UT5DN9J4L9
    • MFCD19300617
    • DTXSID50223267
    • NSC-138598
    • 7299-55-0
    • NSC138598
    • DTXCID50145758
    • DB-122770
    • MDL: MFCD19300617
    • Inchi: 1S/C5H6O/c1-3-4-5(2)6/h1-2H3
    • InChI Key: DZOOXMGZVWHNAS-UHFFFAOYSA-N
    • SMILES: O=C(C#CC)C

Computed Properties

  • Exact Mass: 82.04190
  • Monoisotopic Mass: 82.042
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 0.897
  • Boiling Point: 105.1°C at 760 mmHg
  • Flash Point: 27.3°C
  • Refractive Index: 1.421
  • PSA: 17.07000
  • LogP: 0.59870

pent-3-yn-2-one Pricemore >>

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Enamine
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